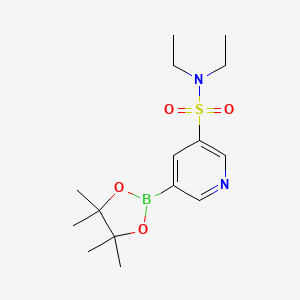

N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

Description

N,N-Diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a boron-containing pyridine derivative functionalized with a sulfonamide group at the 3-position and a tetramethyl dioxaborolane (boronic ester) moiety at the 5-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates for forming carbon-carbon bonds .

Properties

Molecular Formula |

C15H25BN2O4S |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C15H25BN2O4S/c1-7-18(8-2)23(19,20)13-9-12(10-17-11-13)16-21-14(3,4)15(5,6)22-16/h9-11H,7-8H2,1-6H3 |

InChI Key |

STXXWRKUAFYIKE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally follows a multistep pathway:

- Step 1: Preparation of the pyridine-3-sulfonamide core.

- Step 2: Introduction of the N,N-diethyl amine substituent on the sulfonamide nitrogen.

- Step 3: Installation of the boronate ester group (tetramethyl-1,3,2-dioxaborolane) at the 5-position of the pyridine ring.

These steps may be conducted sequentially or through convergent synthesis depending on the availability of intermediates and desired purity.

Preparation of Pyridine-3-sulfonamide Core

The pyridine-3-sulfonamide scaffold is typically synthesized by sulfonation of the corresponding pyridine derivative or by nucleophilic substitution of pyridine-3-sulfonyl chlorides with amines.

A representative method involves:

- Reaction of 5-bromopyridine-3-sulfonyl chloride with diethylamine to yield N,N-diethylpyridine-3-sulfonamide.

- This reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature to control reactivity and avoid side reactions.

Installation of the Boronate Ester Group

Research Discoveries and Analytical Data

Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of the pyridine ring, sulfonamide group, diethyl substituents, and boronate ester methyl groups.

- Infrared Spectroscopy (IR): Characteristic sulfonamide S=O stretches (~1320 and 1120 cm⁻¹), NH stretches, and boronate ester C-O stretches.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Melting Point: Typically reported to confirm purity.

Yield and Purity

- The overall yield for the multi-step synthesis ranges from 40% to 78%, depending on reaction conditions and purification methods.

- Purification is often achieved by recrystallization or silica gel column chromatography.

Notes on Reaction Optimization and Challenges

- Moisture Sensitivity: Organolithium intermediates and boronate esters are moisture sensitive; reactions require anhydrous conditions.

- Temperature Control: Low temperatures (-78°C) are critical during halogen-metal exchange to prevent side reactions.

- Purification: Boronate esters can be purified by crystallization or chromatography, but care must be taken to avoid hydrolysis.

- Scale-up Considerations: The use of n-butyllithium and low temperatures may pose challenges for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, organometallics, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the boronate ester can participate in reversible covalent interactions with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Sulfonamide vs. Sulfonamides generally exhibit higher stability and acidity (pKa ~10) than amines (pKa ~35), influencing their reactivity in catalytic systems .

N-Alkyl Substituents: The N,N-diethyl groups in the target compound introduce greater steric bulk compared to N,N-dimethyl (evidence 5) or N-tert-butyl (evidence 6). This may reduce accessibility to catalytic metal centers (e.g., Pd in Suzuki reactions) but improve solubility in nonpolar solvents .

Boron Electronic Environment: All compounds share the tetramethyl dioxaborolane group, which stabilizes the boron atom and facilitates transmetalation in cross-coupling reactions. However, electronic effects from adjacent substituents (e.g., methoxy in evidence 7) can alter boron electrophilicity.

Synthetic Utility :

- The N,N-diethyl variant’s discontinued status in some analogs (evidence 6) suggests challenges in scalability or stability. In contrast, N,N-dimethyl derivatives (evidence 5) are commercially available with high purity, indicating robust synthetic protocols.

Biological Activity

N,N-Diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound that combines a pyridine ring with a sulfonamide group and a boronate moiety. This unique structure suggests potential biological activities that merit detailed exploration. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H25BN2O2S, with a molecular weight of 276.19 g/mol. The presence of the boronate group allows for reversible covalent bond formation with nucleophiles, which can be advantageous in biological interactions.

Anticancer Potential

Research indicates that compounds featuring pyridine and sulfonamide groups often exhibit significant anticancer properties. For instance, similar compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. The specific mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.126 | MDA-MB-231 | Apoptosis induction |

| Compound B | 17.02 | MCF-7 | Cell cycle arrest |

| N,N-Diethyl... | TBD | TBD | TBD |

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some proteases. This inhibition can lead to therapeutic effects in conditions such as glaucoma or cancer.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Compound |

|---|---|---|

| Carbonic Anhydrase II | TBD | N,N-Diethyl... |

| NS3/4A Protease | 0.34 | Similar Compound |

Study on Antiviral Activity

A recent study evaluated the antiviral potential of a structurally similar compound against influenza viruses. The compound demonstrated a significant reduction in viral load in infected mice, indicating a direct effect on viral replication.

Safety Profile Assessment

A subacute toxicity study was conducted to assess the safety profile of related compounds in vivo. Results indicated favorable safety margins at doses significantly higher than expected therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.